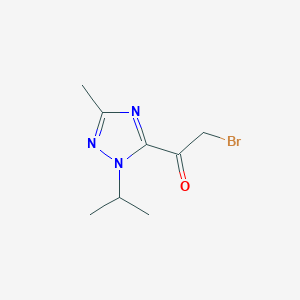
2-bromo-4-(2,3-dihydro-1H-perimidin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-(2,3-dihydro-1H-perimidin-2-yl)phenol is an organic compound with the molecular formula C17H13BrN2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(2,3-dihydro-1H-perimidin-2-yl)phenol typically involves the following steps:
Formation of the Dihydroperimidinyl Group: This step involves the reaction of the brominated phenol with a suitable precursor to form the dihydroperimidinyl group. This can be achieved through a cyclization reaction involving an amine and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group in 2-bromo-4-(2,3-dihydro-1H-perimidin-2-yl)phenol can undergo oxidation to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium amide (NaNH2) in liquid ammonia for amination reactions.
Major Products
Oxidation: Quinones.
Reduction: 2-hydroxy-4-(2,3-dihydro-1H-perimidin-2-yl)phenol.
Substitution: 2-substituted-4-(2,3-dihydro-1H-perimidin-2-yl)phenols.
Scientific Research Applications
Chemistry
2-bromo-4-(2,3-dihydro-1H-perimidin-2-yl)phenol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 2-bromo-4-(2,3-dihydro-1H-perimidin-2-yl)phenol exerts its effects depends on its interaction with molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The phenol group can form hydrogen bonds, while the bromine atom and dihydroperimidinyl group can participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-dihydro-1H-perimidin-2-yl)phenol: Lacks the bromine atom, which may affect its reactivity and binding properties.
2-bromo-4-(1H-imidazol-2-yl)phenol: Contains an imidazole ring instead of the dihydroperimidinyl group, leading to different chemical and biological properties.
Uniqueness
2-bromo-4-(2,3-dihydro-1H-perimidin-2-yl)phenol is unique due to the presence of both a bromine atom and a dihydroperimidinyl group, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
1334147-51-1 |
|---|---|
Molecular Formula |
C17H13BrN2O |
Molecular Weight |
341.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



